Biological activity of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Biological activity of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea
Biological Activity and Therapeutic Potential of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea: A Comprehensive Technical Guide
Executive Summary
The compound 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea (often referred to as its tautomer, 1-phenyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea) represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. By integrating a lipophilic phenyl ring, a hydrogen-bonding urea linker, and an electron-rich 5-sulfanyl-1,3,4-thiadiazole core, this scaffold serves as a foundational building block for designing targeted therapeutics. As an Application Scientist, I have structured this guide to dissect the causality behind its biological efficacy, focusing on its role as a potent kinase inhibitor in oncology and a metalloenzyme disruptor in antimicrobial applications.
Structural Rationale and Pharmacophore Mapping
The biological activity of this compound is not coincidental; it is driven by the precise spatial arrangement of its three distinct structural domains:
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The Phenyl Ring : Acts as a lipophilic anchor. Substitutions at the para or meta positions govern the compound's ability to embed into hydrophobic pockets of target proteins (e.g., the allosteric sites of kinases)[1].
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The Urea Linker : Functions as a critical bidentate hydrogen-bond donor/acceptor. This moiety is strategically chosen to mimic the hydrogen-bonding network typically formed by the adenine ring of ATP within the hinge region of receptor tyrosine kinases[2].
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The 5-Sulfanyl-1,3,4-Thiadiazole Core : The thiadiazole ring provides a rigid, planar geometry that restricts conformational entropy, enhancing target affinity. The 5-sulfanyl (mercapto) group acts as a highly reactive nucleophile for further derivatization (e.g., thioether formation) or as a direct coordinating ligand for metal ions in metalloenzymes (such as the heme iron in fungal CYP51)[2][3].
Mechanisms of Action: Causality in Target Binding
Oncology: Kinase Inhibition and Signal Transduction
Derivatives of 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea have demonstrated profound efficacy in disrupting oncogenic signaling pathways. By acting as ATP-competitive inhibitors, these compounds block the phosphorylation cascades essential for tumor proliferation.
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PI3K/AKT Pathway : Specific derivatives have shown the ability to halt the growth kinetics of human chronic myeloid leukemia (CML) K562 cells by significantly reducing protein phosphorylation within the PI3K/Akt signaling axis, leading to induced apoptosis[4].
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VEGFR-2 and BRAF Kinases : Hybridizations of the thiadiazole-urea core with benzothiazoles have yielded compounds capable of dual-inhibition against VEGFR-2 and BRAF, arresting the cell cycle at the G2-M and S-phases[1].
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FLT3-ITD Mutations : In acute myeloid leukemia (AML), furo-pyrimidine hybrids of this scaffold suppress FLT3 phosphorylation and downstream STAT5/ERK1/2 signaling in the nanomolar range[3].
Kinase Inhibition Pathway: Thiadiazole-urea derivatives block RTK activation, inducing apoptosis.
Antimicrobial Activity: CYP51 and Biofilm Disruption
Beyond oncology, the scaffold is a potent antifungal agent. When hybridized with triazole or fluconazole-like structures, the urea moiety improves target selectivity against fungal lanosterol 14α-demethylase (CYP51). The compounds exhibit fungicidal mechanisms, effectively eradicating fluconazole-resistant Candida albicans biofilms by coordinating with the enzyme's active site and disrupting cell wall synthesis[2].
Structure-Activity Relationship (SAR) Dynamics
To optimize the biological activity of the core scaffold, synthetic modifications are strictly governed by SAR principles. The table below synthesizes quantitative data across various validated targets, demonstrating how specific functional group variations dictate therapeutic efficacy.
| Derivative Modification | Primary Target / Cell Line | Biological Activity (IC50 / MIC) | Mechanistic Impact | Citation |
| Pyrimidin-4-ylthio at 5-position | K562 (CML) | IC50: 0.038 μM | Enhanced lipophilicity; profound PI3K/AKT pathway inhibition. | [4] |
| Benzothiazole hybrid (unsubstituted phenyl) | VEGFR-2 | IC50: 0.17 μM | Unsubstituted phenyl ring maximizes spatial fit in the ATP-binding pocket. | [1] |
| Furo[2,3-d]pyrimidine hybrid | MOLM-13 (AML) | Nanomolar range | Hydrophobic pocket-binding increases selectivity for FLT3-ITD. | [3] |
| Fluconazole-urea analogue | C. albicans (Resistant) | MIC: 1–4 μg/mL | Urea acts as a dual H-bond donor/acceptor, bypassing CYP51 mutations. | [2] |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology—explaining why specific reagents and conditions are mandated.
Synthetic Workflow for the Core Scaffold
The synthesis of 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is achieved via a two-step continuous workflow[1][5].
Step 1: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol
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Reagents : Suspend thiosemicarbazide (15 mmol) and anhydrous Na₂CO₃ (15 mmol) in absolute ethanol (15 mL).
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Reaction : Dropwise add carbon disulfide (CS₂, 30 mmol) dissolved in ethanol. Causality: Na₂CO₃ acts as a mild base to deprotonate the thiol intermediate, driving the cyclization thermodynamically forward without degrading the thiosemicarbazide.
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Reflux : Heat the mixture under reflux for 8 hours. Monitor via TLC.
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Isolation : Remove solvent under reduced pressure. Dilute the residue with distilled water and acidify dropwise with concentrated HCl. Causality: Acidification protonates the thiolate salt, forcing the precipitation of the 5-amino-1,3,4-thiadiazole-2-thiol as a yellow solid[3][5].
Step 2: Urea Linkage Formation
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Reagents : Dissolve the synthesized 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) in dry dichloromethane (DCM) under an argon atmosphere.
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Catalysis : Add N,N-diisopropylethylamine (DIPEA) (12 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the environment and enhances the nucleophilicity of the exocyclic amine without competing with the isocyanate.
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Coupling : Slowly add phenyl isocyanate (10 mmol). Stir at room temperature overnight[3][5].
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Validation : Filter the resulting white precipitate. Structural validation must be confirmed via ¹³C-NMR, ensuring the presence of the urea carbonyl peak (~155 ppm) and the thiadiazole carbons (~168 ppm).
Synthetic Workflow: Two-step synthesis of the thiadiazole-urea core scaffold.
In Vitro Kinase Inhibition Assay (VEGFR-2 / PI3K)
To validate the biological activity of synthesized derivatives, an ATP-competitive kinase assay is required.
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Preparation : Prepare a 10 mM stock solution of the thiadiazole-urea derivative in 100% DMSO. Causality: The lipophilic phenyl and thiadiazole rings render the compound insoluble in aqueous buffers; DMSO ensures complete solvation.
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Enzyme Incubation : In a 384-well plate, combine the recombinant kinase (e.g., VEGFR-2), the substrate peptide, and the inhibitor at varying concentrations (serial dilutions from 10 μM to 0.1 nM). Keep final DMSO concentration ≤1% to prevent enzyme denaturation.
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ATP Competition : Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant (
) for the specific kinase. Causality: Testing at the ensures the assay is highly sensitive to ATP-competitive inhibitors, which is the primary mechanism of the urea pharmacophore. -
Detection & Readout : Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) readout after 60 minutes of incubation. Calculate the IC50 using a four-parameter logistic non-linear regression model.
Conclusion & Future Perspectives
The 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea scaffold is a masterclass in rational drug design. By leveraging the rigid thiadiazole core and the dual-hydrogen bonding capacity of the urea linker, researchers can systematically tune the molecule to target specific kinases or metalloenzymes. Future developmental trajectories should focus on the alkylation of the 5-sulfanyl group to generate thioether libraries, further optimizing the pharmacokinetic profile and bioavailability of these potent inhibitors.
References
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[4] Design and Synthesis of Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea Derivatives With Potent anti-CML Activity Throughout PI3K/AKT Signaling Pathway. PubMed (nih.gov). Available at:[Link]
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[2] Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar / ACS Omega. Available at:[Link]
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[1] Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. PMC (nih.gov). Available at:[Link]
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[3] Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. Available at:[Link]
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[5] Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PMC (nih.gov). Available at:[Link]
Sources
- 1. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. imtm.cz [imtm.cz]
- 4. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
